molecular formula C13H14N2O3 B4238213 N'-(3-acetylphenyl)-N-cyclopropyloxamide

N'-(3-acetylphenyl)-N-cyclopropyloxamide

Cat. No.: B4238213
M. Wt: 246.26 g/mol
InChI Key: PQIFSCMAAXLTGR-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N’-cyclopropylethanediamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to an ethanediamide backbone, with an acetylphenyl group providing additional functional properties. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N’-cyclopropylethanediamide typically involves the reaction of 3-acetylphenylamine with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dimethylformamide (DMF) or acetonitrile to facilitate the reaction. The process involves heating the reaction mixture to a specific temperature, usually around 80-100°C, and maintaining it for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of N-(3-acetylphenyl)-N’-cyclopropylethanediamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for precise control of reaction conditions, ensuring high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and energy-efficient processes, is becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N’-cyclopropylethanediamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-acetylphenyl)-N’-cyclopropylethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N’-cyclopropylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-N’-cyclopropylethanediamide
  • N-(3-acetylphenyl)-2-chloroacetamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide

Uniqueness

N-(3-acetylphenyl)-N’-cyclopropylethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification .

Properties

IUPAC Name

N'-(3-acetylphenyl)-N-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8(16)9-3-2-4-11(7-9)15-13(18)12(17)14-10-5-6-10/h2-4,7,10H,5-6H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIFSCMAAXLTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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